molecular formula C37H47ClN2O10S2 B1193361 N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

Cat. No.: B1193361
M. Wt: 779.36
InChI Key: WBZANWPVNZPRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is a compound that features a benzothiazole core linked to two polyethylene glycol (PEG) chains, each terminated with a carboxylic acid group. This compound is often used in various scientific applications due to its unique properties, including its ability to form stable conjugates with biomolecules and its fluorescent characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.

    PEGylation: The benzothiazole core is then reacted with polyethylene glycol chains that are functionalized with carboxylic acid groups. .

Industrial Production Methods

Industrial production of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Benzothiazole Core: Large-scale cyclization reactions are carried out in industrial reactors.

    PEGylation in Bulk: The PEGylation step is performed in large batches, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 involves its ability to form stable conjugates with biomolecules through amide or click chemistry reactions. The fluorescent properties of the benzothiazole core allow for the visualization and tracking of these conjugates in various biological and chemical systems. The PEG chains enhance the solubility and biocompatibility of the compound, making it suitable for use in biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is unique due to its combination of a fluorescent benzothiazole core and PEG chains terminated with carboxylic acid groups. This combination allows for versatile conjugation options and enhances the compound’s solubility and biocompatibility, making it highly valuable in various scientific applications .

Properties

Molecular Formula

C37H47ClN2O10S2

Molecular Weight

779.36

IUPAC Name

3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H

InChI Key

WBZANWPVNZPRHP-UHFFFAOYSA-N

SMILES

C=C(CCOCCOCCOCC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=C3N(C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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